3-Bromo-2,4-dichloroquinoline

Kinase inhibition GAK halogen bonding

Programmed sequential functionalization of quinoline scaffolds is hindered by competing reactivity at identical C-halogen bonds. 3-Bromo-2,4-dichloroquinoline solves this with electronically and sterically orthogonal handles: • C4-Cl is activated for SNAr; C3-Br is kinetically favoured for Pd-catalysed coupling, enabling regioselective derivatisation without protecting-group steps. • 3.5-fold improvement in GAK KD vs the 3-chloro analog, validating the bromine σ-hole for hinge-region halogen bonding. • Directly matches the intermediate in US 9,120,749 (MELK inhibitor program), eliminating route re-validation delays.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.942
CAS No. 109069-65-0
Cat. No. B599333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichloroquinoline
CAS109069-65-0
Molecular FormulaC9H4BrCl2N
Molecular Weight276.942
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl
InChIInChI=1S/C9H4BrCl2N/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4H
InChIKeyKSNZWIOLQJRGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dichloroquinoline: Strategic Tri-Halogenated Building Block


3‑Bromo‑2,4‑dichloroquinoline (C₉H₄BrCl₂N, MW 276.94 g mol⁻¹) is a tri‑halogenated quinoline scaffold that places a bromine atom at the 3‑position and chlorine atoms at the 2‑ and 4‑positions . This substitution pattern is specifically designed to provide chemists with two electronically and sterically distinct types of carbon–halogen bonds on a single heterocyclic core, enabling programmed, sequential functionalization strategies that simpler di‑halogenated or mono‑halogenated analogs cannot support [1].

1
Tri-halogenated quinoline scaffold with three chemically distinct C–X bonds for programmed sequential functionalization Bromine at C3; chlorine at C2 and C4
2
Orthogonal activation modes C4/C2 support SNAr; C3–Br enables Pd-catalyzed cross-coupling Supports divergent library synthesis without protecting-group steps
3
Crystalline solid form facilitates purification by filtration rather than column chromatography Reported by vendor CoA data; ≥95% HPLC purity routinely achieved

Why Generic Analogs Fail in Multi-Step Synthesis


In‑class compounds such as 2,4‑dichloroquinoline (two identical C–Cl bonds) and 3‑bromoquinoline (a single C–Br bond) lack the built‑in orthogonality that distinguishes 3‑bromo‑2,4‑dichloroquinoline [1]. The C4–Cl bond is highly activated toward nucleophilic aromatic substitution (SNAr) by the quinoline nitrogen, while the C3–Br bond is the preferred site for palladium‑catalyzed cross‑coupling because oxidative addition of C–Br is kinetically favoured over C–Cl [2]. Substituting a generic di‑halogenated quinoline forces the chemist to either accept poor regioselectivity or introduce protecting‑group steps, directly increasing step‑count, waste, and cost [3].

Property
3-Bromo-2,4-dichloroquinoline
Generic analog may not match
Reactive handles
Three orthogonal handles
SNAr (C2,C4) + cross-coupling (C3)
2,4-Dichloroquinoline: two SNAr sites only; no cross-coupling handle
C3 reactivity
C–Br oxidative addition
~100-fold faster than C–Cl to Pd(0)
3-Bromoquinoline: single C–Br site; lacks C2/C4 SNAr handles
Patent route fit
Explicitly listed intermediate
in US 9,120,749 B2 (MELK inhibitor series)
Simpler analogs not listed; substitution may require re-validation of synthetic route

Head-to-Head Evidence vs. Closest Analogs


Kinase Binding Affinity: 3-Bromo vs. 3-Chloro

In a direct head‑to‑head competition binding assay (DiscoverX, n = 2), the 3‑bromo‑substituted 4‑aminoquinoline (compound 11) demonstrated a 3.5‑fold lower KD (1.9 nM) for GAK kinase compared with the 3‑chloro analog (compound 10, KD 6.7 nM) [1]. This increase in affinity is consistent with a stronger σ‑hole halogen‑bonding interaction provided by the bromine atom at the 3‑position, an effect that cannot be replicated by chlorine alone.

GAK Kinase Binding
Direct head-to-head comparison
KD 1.9 nM (3-Br derivative)
vs. KD 6.7 nM (3-Cl analog) · 3.5-fold difference
Competition binding assay (DiscoverX), n=2
Derivative-level binding context; supports halogen-bonding SAR studies
Reported σ-hole interaction advantage for 3-Br over 3-Cl at GAK hinge region
Kinase inhibition GAK halogen bonding medicinal chemistry

Orthogonal Reactivity: Sequential SNAr and Cross-Coupling

The C4–Cl bond of 2,4‑dihalogenoquinolines undergoes SNAr with alkoxide nucleophiles exclusively, while the C2–Cl bond remains intact; subsequent Suzuki coupling at C2 proceeds in high yield [1]. 3‑Bromo‑2,4‑dichloroquinoline extends this orthogonality: after C4 and C2 are functionalized, the C3–Br remains available for Pd‑mediated cross‑coupling because aryl bromides undergo oxidative addition approximately 10²‑fold faster than aryl chlorides under standard Pd(0) conditions [2].

Orthogonal Reactivity
Class-level inference
Three sequentially addressable halogen handles
C4 SNAr → C2 SNAr → C3 cross-coupling
~100-fold rate enhancement C–Br vs C–Cl oxidative addition
Supports divergent library synthesis without protecting-group manipulations
Regioselectivity confirmed by ¹H/¹³C NMR; class-level oxidative addition data
Orthogonal reactivity SNAr Suzuki coupling regioselective synthesis

Key Intermediate in Patented MELK Inhibitor Series

United States Patent US 9,120,749 B2 (“Quinoline derivatives and MELK inhibitors containing the same”) explicitly lists 3‑bromo‑2,4‑dichloroquinoline as a required intermediate for the synthesis of clinical‑stage MELK inhibitor candidates [1]. The patent’s synthetic schemes depend on the compound’s ability to undergo sequential C2 amination, C4 etherification, and C3 Suzuki coupling to install the pharmacophore.

Patent Intermediate
Direct head-to-head comparison
Explicitly claimed in US 9,120,749 B2
Required intermediate for MELK inhibitor candidates
Priority date 2010-07-30
Patent-specified intermediate requirement; structural identity key for route fidelity
Simpler analogs not listed in same patent claims for this inhibitor series
MELK inhibitor cancer patent intermediate Oncotherapy Science

Physicochemical Properties for Downstream Processing

The combination of bromine and chlorine substituents increases the molecular weight (276.94 g mol⁻¹) and calculated LogP (≈ 3.8) of 3‑bromo‑2,4‑dichloroquinoline compared with 2,4‑dichloroquinoline (MW 198.05, cLogP ≈ 2.9) [1]. The higher crystallinity imparted by the heavy bromine atom facilitates purification by simple filtration rather than column chromatography, a practical advantage confirmed by multiple vendor Certificates of Analysis showing ≥ 95% purity by HPLC without multi‑step chromatographic purification .

Processing Properties
Supporting evidence
Crystalline solid · MW 276.94 g mol⁻¹
cLogP ≈ 3.8; ≥95% HPLC purity (vendor CoA)
vs. 2,4-dichloroquinoline: oily semi-solid, cLogP ≈ 2.9
Filtration-friendly form may reduce downstream processing steps
Heavy bromine atom imparts higher crystallinity; data to verify per lot
LogP solubility crystallinity preparative chromatography

Procurement-Driven Application Scenarios


Divergent Library Synthesis for Kinase Screening

Medicinal chemistry teams can exploit the C4‑Cl > C2‑Cl reactivity gradient for sequential SNAr with amines or alkoxides, followed by Suzuki, Sonogashira, or Buchwald–Hartwig coupling at the C3‑Br. This strategy was integral to the MELK inhibitor program described in US 9,120,749, where 3‑bromo‑2,4‑dichloroquinoline enabled rapid exploration of the C3‑aryl SAR [1].

Halogen-Bonding-Guided Kinase Inhibitor Design

The 3‑bromo substituent provides a stronger σ‑hole than chlorine, enhancing halogen‑bonding interactions with backbone carbonyls in the hinge region of kinases such as GAK and RIPK2 [1]. Procurement of the 3‑bromo scaffold is therefore preferred over the 3‑chloro analog when targeting kinases with a demonstrated sensitivity to halogen bonding, as evidenced by the 3.5‑fold improvement in GAK KD [2].

Process Scale-Up of Patent-Protected Intermediates

When reproducing or scaling the synthesis of MELK inhibitors or related quinoline‑based clinical candidates, the procurement specification must match the exact intermediate disclosed in the patent (US 9,120,749). Substituting 2,4‑dichloroquinoline or 3‑bromoquinoline deviates from the regulatory starting material and may require re‑validation of the synthetic route, adding 6–12 months to development timelines [1].

Covalent Inhibitor and PROTAC Linker Attachment

The C3‑Br handle is ideally suited for Pd‑mediated installation of aryl or alkynyl linkers used in PROTAC (Proteolysis‑Targeting Chimera) constructs, while the C2 and C4 positions remain available for introducing the target‑binding moiety. This convergent approach is not feasible with 2,4‑dichloroquinoline because both positions would compete for the same nucleophilic coupling partner [1].

Application
Selection Property
Validation Focus
Divergent library synthesis for kinase screening
Orthogonal halogen handles with distinct activation modes
Sequential C4/C2 SNAr then C3 cross-coupling fidelity
Halogen-bonding-guided inhibitor design
C3-Br σ-hole donor for hinge-region interactions
Target-specific halogen-bonding assessment in kinase panel
Process scale-up of patent-protected intermediates
Exact match to patent-specified intermediate
Structural identity confirmation and route fidelity review
PROTAC linker and covalent inhibitor attachment
C3 cross-coupling compatibility with aryl/alkynyl linkers
Pd-catalyzed coupling optimization without C2/C4 competition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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